molecular formula C24H24F2N4O3 B2873958 1-(4-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone CAS No. 1014068-88-2

1-(4-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2873958
CAS No.: 1014068-88-2
M. Wt: 454.478
InChI Key: SKJKECLXZMBMMS-UHFFFAOYSA-N
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Description

The compound 1-(4-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone is a structurally complex molecule featuring a pyrazole core substituted with dual 3-fluorobenzyl groups (one as an ether linkage and one as an N-alkyl substituent). The pyrazole ring is further conjugated to a piperazine moiety via a carbonyl group, with an ethanone group at the terminal piperazine nitrogen. This design integrates fluorinated aromatic systems, known to enhance metabolic stability and binding affinity, alongside a piperazine scaffold that improves solubility and pharmacokinetic properties .

Properties

IUPAC Name

1-[4-[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N4O3/c1-17(31)28-8-10-29(11-9-28)24(32)22-15-30(14-18-4-2-6-20(25)12-18)27-23(22)33-16-19-5-3-7-21(26)13-19/h2-7,12-13,15H,8-11,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJKECLXZMBMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features
Compound Name / ID Key Structural Features Biological Relevance Reference
Target Compound Dual 3-fluorobenzyl-pyrazole, piperazine-carbonyl, ethanone Hypothesized kinase inhibition or PARP targeting based on structural analogs [5], [11]
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (e.g., 4c, 4e) Benzoyl/phenyl-pyrazole, carbaldehyde Antioxidant and anti-inflammatory activity (IC50: 8–12 µM for DPPH scavenging) [1]
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (7–19) Fluorobenzyl-piperazine, variable benzoyl substituents Kinase inhibitors (e.g., EGFR inhibition; IC50: 0.2–5 µM) [11]
4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (Olaparib analog D1/D2) Phthalazinone core, fluorobenzyl-piperazine PARP1 inhibition (IC50: <1 nM for Olaparib) [13]
1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde (6) Propargyl ether-pyrazole, carbaldehyde Intermediate for triazole derivatives with antimicrobial activity (MIC: 4–16 µg/mL) [2], [4]

Key Observations :

  • The target compound’s dual 3-fluorobenzyl groups distinguish it from simpler pyrazole derivatives (e.g., 4c, 4e), which lack fluorination and piperazine linkages .
  • Fluorine substitution at the benzyl positions may enhance lipophilicity (clogP ~3.5 predicted) and metabolic stability over non-fluorinated analogs .

Contradictions :

  • While fluorinated piperazines in show kinase inhibition, the target’s bulky pyrazole moiety could sterically hinder target binding .
Physicochemical Properties
Property Target Compound 1-Benzoyl-3-phenyl-pyrazole (4c) [4-(4-Fluorobenzyl)piperazine] Derivatives (11)
Molecular Weight ~495 g/mol ~280 g/mol ~350–400 g/mol
clogP ~3.8 (predicted) ~2.5 ~3.0–3.5
Hydrogen Bonders 2 (carbonyl, ether) 2 (carbaldehyde, NH) 1–2 (carbonyl, NH)
Rotatable Bonds 8 4 5–7

Implications :

  • Higher molecular weight and clogP suggest improved membrane permeability over smaller pyrazoles (4c) but may limit solubility .

Preparation Methods

Cyclocondensation Strategy

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Formation

Regioselective control is achieved using electron-withdrawing groups (EWGs) to direct cyclocondensation. The 3-((3-fluorobenzyl)oxy) group acts as an EWG, favoring substitution at position 4.

Steric Hindrance During Coupling

Bulky substituents on the pyrazole necessitate high-dilution conditions and elevated temperatures (50–60°C) to enhance reaction kinetics.

Purification of Polar Intermediates

Reverse-phase chromatography (C18 column, acetonitrile/water) effectively separates highly polar intermediates.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Reference
Cyclocondensation Hydrazine + diketone 68–75 95
Mitsunobu O-Alkylation 82 98
EDC Coupling Amide bond formation 70–78 97

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